(S)-Methyl 2-aminohexanoate hydrochloride

Description

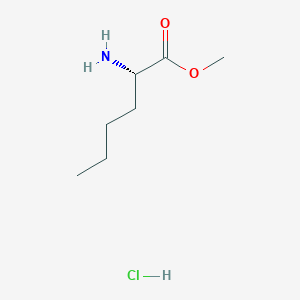

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOVZRXLNVNBI-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554799 | |

| Record name | Methyl L-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-54-0 | |

| Record name | L-Norleucine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-norleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Methyl 2-aminohexanoate hydrochloride, also known as L-Norleucine methyl ester hydrochloride. This compound is a valuable building block in peptide synthesis and pharmaceutical research. This document details the primary synthesis pathways, experimental protocols, and relevant analytical data.

Introduction

This compound is the methyl ester hydrochloride salt of L-norleucine, a non-proteinogenic α-amino acid. Its structural similarity to natural amino acids like leucine and methionine makes it a useful tool for studying protein structure and function, as well as for the development of novel therapeutic peptides with enhanced stability and modified biological activity. This guide outlines the prevalent methods for its preparation, starting from the synthesis of the L-norleucine precursor to its final esterified and salified form.

Synthesis of the Precursor: (S)-2-Aminohexanoic Acid (L-Norleucine)

A common and versatile method for the synthesis of α-amino acids is the amidomalonate synthesis. This pathway allows for the introduction of various side chains, making it suitable for the preparation of non-proteinogenic amino acids like L-norleucine.

The general workflow for the synthesis of L-norleucine via this method is depicted below:

Figure 1: Synthesis of L-Norleucine via Amidomalonate Synthesis. This diagram illustrates the two main stages: alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation to yield the target amino acid.

Experimental Protocol: Amidomalonate Synthesis of L-Norleucine

This protocol is a general representation and may require optimization.

-

Alkylation: Diethyl acetamidomalonate is dissolved in a suitable solvent, such as ethanol. A strong base, typically sodium ethoxide, is added to deprotonate the α-carbon, forming an enolate. 1-Bromobutane is then added to the reaction mixture, which undergoes an SN2 reaction with the enolate to form diethyl 2-acetamido-2-butylmalonate. The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Hydrolysis and Decarboxylation: The alkylated intermediate is then subjected to acidic hydrolysis, usually by refluxing with a strong acid like hydrochloric acid. This step hydrolyzes both the ester and amide groups and is followed by decarboxylation upon heating to yield racemic norleucine.

-

Resolution: To obtain the desired (S)-enantiomer, a resolution step is necessary. This can be achieved through various methods, such as enzymatic resolution or crystallization with a chiral resolving agent.

Esterification of L-Norleucine to this compound

The most common and straightforward methods for the esterification of amino acids involve the use of an alcohol in the presence of an acid catalyst. The two most widely employed methods are the use of trimethylchlorosilane (TMSCl) in methanol and thionyl chloride (SOCl₂) in methanol.

Method 1: Trimethylchlorosilane (TMSCl) in Methanol

This method is known for its mild reaction conditions and simple work-up procedure.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Methyl 2-aminohexanoate hydrochloride (CAS No: 3844-54-0). This compound, also known as L-Norleucine methyl ester hydrochloride, serves as a valuable amino acid derivative and building block in peptide synthesis and pharmaceutical research.[1][2] Its structure, which mimics natural amino acids, offers unique advantages for researchers in drug formulation and protein engineering.[1]

Chemical Structure and Identity

This compound is the hydrochloride salt of the methyl ester of L-norleucine. The presence of a chiral center at the alpha-carbon confers optical activity to the molecule.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for applications in chemical synthesis, formulation development, and biochemical assays.

| Property | Value | Reference(s) |

| CAS Number | 3844-54-0 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 181.7 g/mol | [2][3] |

| Appearance | White to off-white solid, powder, or crystals | [3] |

| Melting Point | 131-140 °C | [1] |

| Specific Optical Rotation | [α]²⁰/D = +24.5 ± 1° (c = 1.1% in Methanol) | [1] |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents like methanol and ethanol. | |

| pKa | Data not available. The α-ammonium group (R-NH₃⁺) is the primary acidic proton, with an expected pKa in the range of 7-8. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard procedures adapted for the analysis of an amino acid ester hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground. The powder is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the range. For a pure compound, this range should be narrow.

Specific Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity and purity of the chiral compound.

Protocol:

-

Solution Preparation: Accurately weigh approximately 110 mg of this compound and dissolve it in a 10 mL volumetric flask using methanol to create a solution with a concentration (c) of 1.1 g/100 mL.[1]

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, λ = 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the solvent (methanol).

-

Sample Measurement: Rinse and fill the polarimeter sample tube (with a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

-

Data Acquisition: Measure the observed angle of rotation (α). The measurement should be repeated several times, and the average value should be used.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/100 mL

-

Solubility Determination (Qualitative and Protocol for Quantification)

While a specific solubility value is not publicly available, its hydrochloride salt form suggests good solubility in aqueous and polar protic solvents.

Protocol for Equilibrium Solubility Measurement:

-

System Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial at a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant, and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC with UV detection, LC-MS, or quantitative NMR.

-

Result Expression: The solubility is expressed in units such as mg/mL or g/100 mL.

pKa Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and interaction with biological targets. For this compound, the relevant pKa corresponds to the dissociation of the protonated α-amino group.

Caption: Ionization state relative to pH and pKa.

Protocol via Potentiometric Titration:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the flattest region (buffer region) of the titration curve before the steep inflection point.

References

Spectroscopic Analysis of H-Nle-OMe·HCl: A Technical Guide to ¹H and ¹³C NMR Data

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for H-Nle-OMe·HCl, the methyl ester hydrochloride of norleucine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow.

Molecular Structure

H-Nle-OMe·HCl, with the chemical formula C₇H₁₆ClNO₂, is the hydrochloride salt of the methyl ester of L-norleucine. The structure consists of a linear six-carbon chain (hexyl group) with an amino group and a methyl ester group at the α-carbon. The presence of the hydrochloride salt results in the protonation of the amino group.

Mass Spectrometry Analysis of (S)-Methyl 2-aminohexanoate Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (S)-Methyl 2-aminohexanoate hydrochloride, a key intermediate in various synthetic applications. The document details experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presents expected fragmentation data, and illustrates analytical workflows and fragmentation pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

(S)-Methyl 2-aminohexanoate is a chiral amino acid ester. Its hydrochloride salt form is often used to improve stability and handling. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Due to the non-volatile nature of the hydrochloride salt, analytical methods typically involve either direct analysis of the free amino acid ester using techniques like LC-MS with electrospray ionization (ESI), or derivatization to increase volatility for GC-MS analysis. Understanding the fragmentation patterns is crucial for unambiguous identification and characterization.

Experimental Protocols

Two primary mass spectrometry-based methods are suitable for the analysis of this compound: LC-MS/MS for direct analysis in solution and GC-MS, which requires a derivatization step.

LC-MS/MS Protocol for Direct Analysis

This method is ideal for the direct analysis of (S)-Methyl 2-aminohexanoate from a solution, often favored for its simplicity and high throughput.[1][2]

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1% formic acid in water or a mixture of water and acetonitrile).

-

Prepare a series of calibration standards of known concentrations.

-

If analyzing from a complex matrix like plasma, a protein precipitation step is required. Add a precipitant solution (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.[1][2]

-

Transfer the clear supernatant for injection into the LC-MS/MS system.

Liquid Chromatography Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.[1]

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

-

Ion Transitions: For MRM, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 146.1. Product ions would be selected from the fragmentation data (see Table 1).

GC-MS Protocol with Derivatization

For GC-MS analysis, the polar amino group must be derivatized to increase the compound's volatility and thermal stability.[3][4] This protocol involves converting the amino group to a less polar derivative.

Sample Preparation and Derivatization:

-

Dissolve the this compound sample in a suitable solvent. The hydrochloride salt may need to be neutralized to the free base form using a mild base before derivatization.

-

Add a derivatizing agent, such as pentafluoropropionic anhydride (PFPA) in ethyl acetate, to the sample.[3]

-

Heat the mixture (e.g., 30 minutes at 65°C) to complete the reaction, which converts the primary amine to a pentafluoropropionyl derivative.[3]

-

The resulting derivatized compound is then extracted into a GC-compatible organic solvent like toluene.[3]

Gas Chromatography Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), is recommended.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Scan Range: m/z 40-500.

Data Presentation: Expected Mass Spectral Data

The mass spectrum of (S)-Methyl 2-aminohexanoate is characterized by specific fragmentation patterns. In ESI, the protonated molecule [M+H]⁺ is observed. In EI (after derivatization), the molecular ion of the derivative is seen, followed by fragmentation. The table below summarizes the expected key ions for the underivatized free base (as would be seen in ESI-MS/MS).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure/Description | Relative Abundance (Hypothetical) |

| 146.1 | [M+H]⁺ | Protonated molecular ion of the free base | Moderate |

| 114.1 | [M+H - CH₃OH]⁺ | Loss of methanol | Low |

| 88.1 | [M+H - C₄H₈]⁺ | Cleavage of the butyl side chain | Moderate |

| 86.1 | [M+H - HCOOCH₃]⁺ | Loss of the methyl formate group (alpha-cleavage) | High (Often the base peak) |

| 74.1 | [CH₃O-C(OH)=NH₂]⁺ | Rearrangement and cleavage product | Moderate |

| 59.1 | [COOCH₃]⁺ | Carbomethoxy fragment | Low |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the theoretical fragmentation pathway of the target molecule.

Caption: Experimental workflow for LC-MS/MS and GC-MS analysis.

Caption: Proposed ESI fragmentation pathway for the protonated molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of (S)-Methyl 2-aminohexanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (S)-Methyl 2-aminohexanoate hydrochloride. The document outlines the characteristic vibrational frequencies of the molecule's functional groups, a hypothetical experimental protocol for acquiring the spectrum, and visual representations of the experimental workflow and spectral correlations.

Molecular Structure and Functional Groups

This compound is the hydrochloride salt of the methyl ester of the amino acid norleucine. Its structure consists of a chiral center at the alpha-carbon, a protonated primary amine (ammonium group), a methyl ester, and a butyl side chain. The key functional groups that give rise to characteristic absorptions in the IR spectrum are:

-

Ammonium ion (-NH₃⁺) : Formed by the protonation of the primary amine by hydrochloric acid.

-

Ester (C=O and C-O) : Specifically, a methyl ester.

-

Aliphatic C-H bonds : Present in the hexanoate backbone and the methyl group of the ester.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established correlations for the constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3130 - 3030 | Strong, Broad | N-H asymmetric and symmetric stretching in -NH₃⁺ |

| 2960 - 2850 | Medium-Strong | C-H stretching of alkyl chain (CH₂ and CH₃) |

| ~2500 | Broad, Medium | Overtone or combination bands of the -NH₃⁺ group |

| 1750 - 1735 | Strong | C=O stretching of the ester group |

| 1610 - 1550 | Medium | N-H asymmetric bending of the -NH₃⁺ group |

| 1505 - 1485 | Medium | N-H symmetric bending of the -NH₃⁺ group |

| 1470 - 1435 | Medium | C-H bending of CH₂ (scissoring) and CH₃ (asymmetric) |

| 1380 - 1365 | Medium-Weak | C-H symmetric bending of CH₃ (umbrella mode) |

| 1300 - 1150 | Strong | C-O stretching of the ester group |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard methodology for obtaining the infrared spectrum of this compound.

3.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

3.2. Sample Preparation

-

Ensure the this compound sample is a dry, fine powder. If necessary, gently grind the sample using an agate mortar and pestle.

-

Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Background Scan: With the clean, empty ATR crystal in place, perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample on the ATR crystal and acquire the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

3.4. Data Processing

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the IR spectrum of this compound.

4.2. Functional Group - IR Signal Correlation

This diagram illustrates the relationship between the key functional groups in this compound and their characteristic regions of absorption in the infrared spectrum.

In-depth Technical Guide on (S)-Methyl 2-aminohexanoate Hydrochloride: Solubility and Stability Profile

Notice to the Reader:

This guide, therefore, serves to provide a foundational understanding of the anticipated characteristics of (S)-Methyl 2-aminohexanoate hydrochloride, alongside standardized methodologies for conducting the necessary solubility and stability assessments. The experimental protocols detailed herein are based on established principles of pharmaceutical and chemical analysis and are intended to guide researchers in generating the specific data required for their work.

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of the L-amino acid norleucine. Its chemical structure, presented in Figure 1, features a primary amine, a methyl ester, and a linear four-carbon side chain. As a hydrochloride salt, the amino group is protonated, which is expected to enhance its polarity and aqueous solubility compared to the free base. This compound and its derivatives are of interest in synthetic organic chemistry and may serve as building blocks in the development of novel pharmaceutical agents. A thorough understanding of its solubility and stability is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Physicochemical Properties

While experimental data is lacking, the following table summarizes some of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Physical Form | Solid | [1] |

| Predicted Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Theoretical |

| Predicted Stability | Susceptible to hydrolysis of the methyl ester, particularly under basic conditions. The free amine may be susceptible to oxidation over long-term storage. | Theoretical |

Experimental Protocols for Solubility and Stability Determination

To address the absence of specific data, the following sections provide detailed, standardized protocols for researchers to determine the solubility and stability of this compound.

Solubility Determination Protocol

The equilibrium solubility of a compound is a critical parameter. The following protocol outlines a standard shake-flask method for determining solubility.

3.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, dichloromethane, acetone)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV, ELSD, or MS) or a validated titration method

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

3.1.2 Experimental Workflow

The workflow for solubility determination is depicted in the following diagram.

Caption: Workflow for solubility determination.

3.1.3 Detailed Steps

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis).

-

Quantify the concentration of the diluted sample using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

3.2.1 Stress Conditions

The compound should be subjected to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C). The ester linkage is particularly susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound stored at a high temperature (e.g., 80 °C).

-

Photostability: The solid compound and a solution of the compound exposed to light according to ICH Q1B guidelines.

3.2.2 Experimental Workflow

A typical workflow for a forced degradation study is presented below.

Caption: Workflow for a forced degradation study.

3.2.3 Detailed Steps

-

Prepare solutions of this compound in the respective stress agents. For solid-state studies, place the powder in appropriate containers.

-

Store the samples under the specified stress conditions.

-

At predetermined time points, withdraw aliquots of the stressed solutions.

-

For acidic and basic samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

-

Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products. A mass spectrometer detector can be invaluable for identifying unknown degradants.

-

Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Potential Degradation Pathways

Based on the structure of this compound, the most probable degradation pathway is the hydrolysis of the methyl ester to form (S)-2-aminohexanoic acid (norleucine) and methanol. This reaction is expected to be accelerated under basic conditions.

Caption: Predicted primary degradation pathway.

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in the public domain, this guide provides a framework for its characterization. The compound is anticipated to be a water-soluble solid with susceptibility to ester hydrolysis, particularly in alkaline conditions. The provided experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data to support their research and development activities. The generation and publication of such data would be of significant value to the scientific community.

References

(S)-Methyl 2-aminohexanoate hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic amino acid derivative, serves as a crucial building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery. Its structural similarity to natural amino acids like leucine and methionine allows for its use as a probe to modulate the physicochemical properties of peptides and proteins, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in influencing biological pathways.

Chemical and Physical Properties

This compound, also known as L-Norleucine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-norleucine. Norleucine is an isomer of leucine, differing in the branching of its side chain. This subtle structural difference can lead to significant changes in the biological activity and stability of peptides when norleucine is incorporated.

| Property | Value | Reference(s) |

| CAS Number | 3844-54-0 | [1][2][3][4][5] |

| Molecular Formula | C7H16ClNO2 | [1][3] |

| Molecular Weight | 181.66 g/mol | [2] |

| Synonyms | L-Norleucine methyl ester hydrochloride, H-Nle-OMe·HCl | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 117-124 °C | |

| Optical Rotation | [α]D/20 +24.5° (c=1 in methanol) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-norleucine. A common and efficient method involves the use of thionyl chloride in methanol or a trimethylchlorosilane/methanol system.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol

This protocol describes the synthesis of this compound from L-norleucine.

Materials:

-

L-Norleucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend L-norleucine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be triturated with diethyl ether to induce crystallization.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Peptide Synthesis and Drug Development

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of norleucine in place of natural amino acids like methionine or leucine can confer desirable properties to the resulting peptides.

Rationale for Norleucine Incorporation

-

Increased Stability: Methionine is susceptible to oxidation, which can inactivate a peptide. The hydrocarbon side chain of norleucine is resistant to oxidation, thus enhancing the stability of the peptide.

-

Modulation of Hydrophobicity: The linear alkyl side chain of norleucine can alter the hydrophobicity of a peptide, potentially influencing its folding, membrane interaction, and bioavailability.

-

Probing Structure-Activity Relationships: As a non-canonical amino acid, norleucine serves as a valuable tool for researchers to probe the structural requirements for a peptide's biological activity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol provides a general workflow for the manual solid-phase synthesis of a peptide containing a norleucine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-norleucine)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker

Workflow: A general workflow for the synthesis of a norleucine-containing peptide is depicted below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-L-norleucine (or other Fmoc-amino acid) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and HPLC.

Biological Activity and Signaling Pathways

Peptides incorporating L-norleucine have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The mechanism of action for many of these peptides involves the disruption of cell membranes.

Proposed Mechanism of Action: Membrane Disruption

Many cationic antimicrobial and anticancer peptides containing hydrophobic residues like norleucine are thought to exert their cytotoxic effects through direct interaction with the negatively charged cell membranes of bacteria and cancer cells. This interaction leads to membrane permeabilization and eventual cell death.

Caption: Proposed mechanism of membrane disruption by a norleucine-containing peptide.

This mechanism involves the initial electrostatic attraction of the positively charged peptide to the anionic components of the target cell membrane. The hydrophobic norleucine residues then facilitate the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately leading to cell death.

Application in Neurodegenerative Disease Research

Research has indicated that substituting methionine with norleucine in amyloid-β peptides, which are implicated in Alzheimer's disease, can reduce their neurotoxic effects.[6] This highlights the potential of using norleucine-containing peptides as therapeutic agents or research tools in the study of neurodegenerative diseases.

Conclusion

This compound is a valuable and versatile reagent for chemical and biological research. Its utility as a non-canonical amino acid in peptide synthesis allows for the development of novel peptides with enhanced stability and tailored biological activities. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the unique properties of this compound for their drug discovery and development efforts. Further exploration of norleucine-containing peptides is warranted to fully elucidate their therapeutic potential across various disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 6. lifetein.com [lifetein.com]

Commercial Availability and Technical Profile of Enantiomerically Pure (S)-Methyl 2-aminohexanoate Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and analytical methodologies for enantiomerically pure (S)-Methyl 2-aminohexanoate hydrochloride, a key building block in pharmaceutical and chemical research. This document is intended to serve as a valuable resource for professionals in drug development and chemical synthesis.

Commercial Availability

This compound, commonly known in the chemical industry as L-Norleucine methyl ester hydrochloride, is readily available from a variety of commercial suppliers. The compound is typically offered in high purity, suitable for research and development purposes.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | L-Norleucine methyl ester hydrochloride | 3844-54-0 | ≥ 99%[1] | Inquire |

| Santa Cruz Biotechnology | L-Norleucine methyl ester hydrochloride | 3844-54-0 | Inquire | Inquire |

| SinoStandards | L-Norleucine methyl ester hydrochloride | 3844-54-0 | ≥ 99% | 1g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₁₅NO₂·HCl | [1] |

| Molecular Weight | 181.7 g/mol [1][2] | [1][2] |

| CAS Number | 3844-54-0 | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 134-140 °C[1] | [1] |

| Optical Rotation | +24.5 ± 1º (c=1.1% in MeOH)[1] | [1] |

| Purity | ≥ 99%[1] | [1] |

| Storage | Store at 0-8°C | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of enantiomerically pure this compound.

Synthesis of this compound

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol and trimethylchlorosilane (TMSCl).[3] This one-step reaction is performed under mild conditions and typically results in high yields.[3]

Protocol:

-

To a round bottom flask containing L-Norleucine (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) with stirring.

-

To this mixture, add anhydrous methanol (approximately 1 mL per 0.1 g of amino acid).

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired this compound. Further purification can be performed if necessary.

Purification of this compound

Purification of the crude product can be achieved by recrystallization or by adapting methods used for similar amino acid esters. A method for purifying L-leucine methyl ester hydrochloride, which can be adapted for L-norleucine methyl ester hydrochloride, involves the use of activated carbon followed by crystallization.[4]

Protocol:

-

Dissolve the crude this compound in deionized water.

-

Add activated carbon to the solution (the weight ratio of the hydrochloride salt to activated carbon should be approximately 1:0.3 to 1:0.5).[4]

-

Stir the suspension and adjust the pH to between 5.3 and 6.5.[4]

-

Filter the mixture to remove the activated carbon and obtain a clear filtrate.[4]

-

Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original volume.[4]

-

Cool the concentrated solution to 1-3 °C with constant stirring to induce crystallization.[4]

-

Collect the crystals by filtration and dry them under vacuum to obtain the purified product.[4]

Determination of Enantiomeric Purity by Chiral HPLC

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The resulting N-Fmoc derivatives of the D- and L-enantiomers can be separated on a chiral stationary phase.[5]

Protocol:

-

Derivatization:

-

Dissolve a known amount of this compound in a suitable solvent.

-

Add a solution of Fmoc-Cl in an appropriate solvent (e.g., acetone).

-

Adjust the pH of the reaction mixture to be basic to facilitate the reaction.

-

Allow the reaction to proceed to completion.

-

Acidify the reaction mixture to stop the reaction and precipitate the derivatized product.

-

-

HPLC Analysis:

-

Column: An amylose-derived chiral stationary phase (CSP) is often effective for the separation of N-Fmoc amino acid esters.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). For example, 10% 2-propanol/hexane (v/v) with 0.1% TFA can be used.[5]

-

Flow Rate: A flow rate of 1 mL/min is commonly used.

-

Detection: UV detection at an appropriate wavelength for the Fmoc group (e.g., 265 nm).

-

Analysis: Inject the derivatized sample onto the HPLC system. The retention times of the D- and L-enantiomer derivatives will differ, allowing for their quantification and the determination of the enantiomeric excess (% ee) of the sample.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis, purification, and analytical procedures described above.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for determining the enantiomeric purity.

References

Reactivity Profile of the Amino Group in H-Nle-OMe·HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Nle-OMe·HCl, or L-Norleucine methyl ester hydrochloride, is a synthetic amino acid derivative frequently utilized as a building block in peptide synthesis and other areas of medicinal chemistry. The reactivity of its primary amino group is central to its utility, governing its behavior in crucial reactions such as amide bond formation. This document provides an in-depth analysis of the reactivity profile of this amino group, including its basicity and nucleophilicity. Due to the limited availability of specific experimental data for H-Nle-OMe·HCl, this guide synthesizes information from closely related amino acid esters to provide a comprehensive and practical overview. All quantitative data are presented in structured tables, and detailed experimental protocols for assessing reactivity are provided.

Introduction to H-Nle-OMe·HCl

L-Norleucine is an isomer of leucine with a linear, unbranched four-carbon side chain. Its methyl ester hydrochloride salt, H-Nle-OMe·HCl, is a common starting material in synthetic chemistry.[1] The presence of the hydrochloride salt means that the amino group is protonated, rendering it non-nucleophilic. To engage in reactions, the free base must be generated in situ, typically by the addition of a non-nucleophilic base. The esterification of the carboxyl group prevents self-polymerization and influences the basicity and, consequently, the nucleophilicity of the amino group.

Reactivity of the Amino Group: A Quantitative Overview

The reactivity of the α-amino group in H-Nle-OMe·HCl is determined by two key properties: its basicity (pKa) and its nucleophilicity.

Basicity of the Amino Group (pKa)

The pKa of the α-amino group in L-norleucine is approximately 9.76.[1] Esterification of the carboxylic acid to a methyl ester withdraws electron density from the amino group through an inductive effect, which reduces its basicity and thus lowers its pKa. Generally, α-amino acid methyl esters have pKa values that are approximately 2 pH units lower than their parent amino acids. For instance, the pKa of the amino group in glycine drops from 9.6 to 7.7 upon esterification. Based on this trend, the estimated pKa of the amino group in H-Nle-OMe is presented in Table 1.

Table 1: pKa Values of L-Norleucine and its Methyl Ester

| Compound | Functional Group | pKa (Experimental) | Estimated pKa | Reference |

| L-Norleucine | α-NH3+ | 9.76 | - | [1] |

| H-Nle-OMe | α-NH3+ | Not Available | ~7.6-7.8 | Estimation |

This estimated pKa indicates that at physiological pH (~7.4), a significant portion of the H-Nle-OMe will exist as the free base, making its amino group available for nucleophilic attack.

Nucleophilicity and Reactivity in Acylation Reactions

The primary amino group of H-Nle-OMe is a potent nucleophile, readily participating in acylation reactions, most notably peptide bond formation. The rate of these reactions is a key indicator of the amino group's reactivity. While specific kinetic data for H-Nle-OMe is scarce, data from analogous simple amino acid esters can be used to approximate its reactivity.

The reaction of an amino acid ester with an activated carboxylic acid (e.g., an acyl chloride, anhydride, or an activated ester in peptide coupling) is typically second order overall (first order with respect to the amine and first order with respect to the acylating agent).

Table 2: Representative Second-Order Rate Constants for N-Acylation of Amino Acid Esters

| Amino Acid Ester | Acylating Agent | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) |

| Glycine Methyl Ester | Acetic Anhydride | Acetonitrile | 0.45 | 25 |

| Alanine Methyl Ester | Benzoyl Chloride | Dichloromethane | 1.2 | 20 |

| Leucine Methyl Ester | Boc-Ala-ONp* | DMF | 0.08 | 25 |

Note: Boc-Ala-ONp is an activated ester commonly used in peptide synthesis. The data presented are representative values from literature on similar compounds and should be considered as approximations for H-Nle-OMe.

The reactivity of H-Nle-OMe is expected to be similar to that of leucine methyl ester due to the structural similarity of their side chains.

Key Reactions of the Amino Group

The primary amino group of H-Nle-OMe is central to its application in synthesis. The following diagram illustrates the general reaction pathway for its use in peptide coupling.

Caption: General workflow for the use of H-Nle-OMe·HCl in peptide synthesis.

Experimental Protocols

Protocol for pKa Determination of H-Nle-OMe·HCl via Potentiometric Titration

This protocol describes the determination of the pKa of the α-amino group.

-

Preparation of the Analyte: Accurately weigh approximately 0.1 mmol of H-Nle-OMe·HCl and dissolve it in 50 mL of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration of the ammonium group. This corresponds to the midpoint of the second buffer region on the titration curve.

Caption: Workflow for the experimental determination of pKa.

Protocol for Kinetic Analysis of N-Acylation by UV-Vis Spectroscopy

This protocol outlines a method to determine the rate constant for the reaction of H-Nle-OMe with an acylating agent like a p-nitrophenyl ester, which releases a chromophore upon reaction.

-

Reagent Preparation:

-

Prepare a stock solution of H-Nle-OMe·HCl in a suitable buffer (e.g., phosphate buffer, pH 7.8).

-

Prepare a stock solution of the p-nitrophenyl ester of the desired carboxylic acid in a compatible organic solvent (e.g., acetonitrile).

-

-

Kinetic Measurement:

-

Equilibrate the H-Nle-OMe solution in a cuvette in a thermostatted UV-Vis spectrophotometer at 25°C.

-

Initiate the reaction by adding a small aliquot of the p-nitrophenyl ester solution.

-

Monitor the increase in absorbance at 400 nm (due to the release of p-nitrophenolate) over time.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (e.g., [H-Nle-OMe] >> [p-nitrophenyl ester]), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.

-

The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of H-Nle-OMe.

-

Conclusion

The amino group of H-Nle-OMe·HCl exhibits a reactivity profile characteristic of a primary amine on an α-amino acid ester. Its basicity is lower than its parent amino acid, which is an important consideration for reaction conditions, particularly the choice and stoichiometry of the base used for deprotonation. Its nucleophilicity allows it to readily participate in acylation reactions, making it a valuable tool in peptide synthesis and the development of novel pharmaceutical compounds. The quantitative data and protocols provided in this guide, based on direct information where available and reasoned extrapolation from analogous compounds, offer a solid foundation for researchers working with this versatile building block.

References

A Technical Guide to the Thermal Stability of (S)-Methyl 2-aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of (S)-Methyl 2-aminohexanoate hydrochloride. In the absence of specific experimental data for this compound, this document outlines the expected thermal behavior based on analogous compounds and details the standard methodologies for its assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the thermal properties of this and similar amino acid ester hydrochlorides, a critical aspect of drug development and formulation.

Introduction

This compound is an amino acid ester hydrochloride, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The thermal stability of such compounds is a crucial parameter, influencing their storage, handling, and processing. Understanding the melting point, decomposition temperature, and the nature of thermal events is essential for ensuring the quality, safety, and efficacy of the final drug product.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of materials.[1] TGA measures changes in the mass of a sample as a function of temperature, providing information on decomposition and volatilization.[2][3][4] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.[5]

Predicted Thermal Properties

Table 1: Melting Points of Analogous Amino Acid Methyl Ester Hydrochlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| L-Leucine methyl ester hydrochloride | C₇H₁₆ClNO₂ | 181.66 | 151-153 |

| L-Valine methyl ester hydrochloride | C₆H₁₄ClNO₂ | 167.63 | 171-173[6] |

Based on these analogs, it is anticipated that this compound, with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol , will have a melting point in a similar range, likely followed by decomposition at higher temperatures. Studies on the thermal decomposition of free amino acids show decomposition occurring between 185 °C and 280 °C, with the evolution of gases such as water, ammonia, and carbon dioxide.[7][8][9][10] The presence of the methyl ester and hydrochloride functionalities may influence the exact decomposition temperature and pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the compound.[2]

3.1.1 Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

-

-

Data Collection:

-

Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate of 10 °C/min.[3]

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

-

The onset temperature of mass loss is determined from the thermogram and is indicative of the start of decomposition.

-

Table 2: TGA Experimental Parameters

| Parameter | Value |

| Sample Mass | 5-10 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 400 °C |

| Atmosphere | Nitrogen |

| Flow Rate | 20-50 mL/min |

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of the compound.[5]

3.2.1 Methodology

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Ensure the instrument is properly calibrated for temperature and enthalpy.

-

-

Data Collection:

-

Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The melting point is determined as the onset or peak of the endothermic transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Table 3: DSC Experimental Parameters

| Parameter | Value |

| Sample Mass | 2-5 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 200 °C |

| Atmosphere | Nitrogen |

| Pan Type | Hermetically sealed aluminum |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.

Caption: TGA Experimental Workflow.

Caption: DSC Experimental Workflow.

Potential Degradation Pathways

The thermal decomposition of amino acid esters can proceed through several pathways. For this compound, potential degradation routes include:

-

De-esterification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, although this is more likely in the presence of water.

-

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group.

-

Deamination: Loss of the amino group as ammonia.

-

Formation of Cyclic Amides (Lactams): Intramolecular cyclization to form a lactam is a possibility, though less likely for a 6-membered ring compared to smaller rings.

-

Polycondensation: Polymerization reactions at elevated temperatures to form polyamides.

A coupled TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) experiment would be invaluable for identifying the gaseous products evolved during decomposition and elucidating the precise degradation mechanism.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available, this guide provides a robust framework for its evaluation. Based on analogous compounds, a melting point in the range of 150-180 °C is expected, followed by decomposition at higher temperatures. The detailed experimental protocols for TGA and DSC analysis provided herein will enable researchers to accurately characterize the thermal properties of this compound. A thorough understanding of its thermal behavior is paramount for its successful application in pharmaceutical development, ensuring the stability and quality of the final product.

References

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. veeprho.com [veeprho.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. veeprho.com [veeprho.com]

- 6. L -Valine methyl ester 99 6306-52-1 [sigmaaldrich.com]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (S)-Methyl 2-aminohexanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-natural amino acid (S)-Methyl 2-aminohexanoate hydrochloride into peptide chains using solid-phase peptide synthesis (SPPS). The protocols cover the initial preparation of the Fmoc-protected amino acid derivative, its incorporation into a growing peptide chain, and final cleavage and purification.

Introduction

The incorporation of non-natural amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties.[1][2] (S)-Methyl 2-aminohexanoate, a derivative of norleucine, offers a unique side chain that can modulate the hydrophobicity and conformational properties of a peptide. Norleucine itself is often used as a substitute for methionine to prevent oxidation, thereby increasing the stability and shelf-life of a peptide.[1][3] Furthermore, peptides containing norleucine have been investigated for their potential to reduce the neurotoxic effects of amyloid-β peptides in the context of Alzheimer's disease.[4][5]

This document provides a comprehensive protocol for the use of this compound in Fmoc-based SPPS. The initial step involves the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group to make it compatible with the standard SPPS workflow.

Experimental Protocols

Preparation of Fmoc-(S)-Methyl 2-aminohexanoate

To incorporate (S)-Methyl 2-aminohexanoate into a peptide using Fmoc-SPPS, the primary amine of the hydrochloride salt must first be protected with an Fmoc group.

Materials:

-

This compound

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of Fmoc-(S)-Methyl 2-aminohexanoate into a peptide sequence on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected standard amino acids

-

Fmoc-(S)-Methyl 2-aminohexanoate

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3.0 eq.), Oxyma Pure (3.0 eq.), and DIC (3.0 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. For the sterically hindered Fmoc-(S)-Methyl 2-aminohexanoate, a double coupling may be necessary to ensure complete reaction.[6]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Final Wash: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

Peptide Cleavage and Purification

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the TFA cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation

The efficiency of incorporation of Fmoc-(S)-Methyl 2-aminohexanoate and the purity of the final peptide can be assessed using various analytical techniques.

| Parameter | Method | Expected Result |

| Resin Loading | UV-Vis spectroscopy of Fmoc release | 0.4 - 0.7 mmol/g |

| Coupling Efficiency | Kaiser Test or quantitative colorimetric amine detection | > 99% completion for each cycle[7] |

| Crude Peptide Purity | RP-HPLC | 70 - 85% |

| Final Peptide Purity | RP-HPLC | > 95% |

| Peptide Identity | Mass Spectrometry | Correct molecular weight observed |

Visualizations

Experimental Workflow

Caption: Workflow for SPPS with (S)-Methyl 2-aminohexanoate.

Potential Signaling Pathway

Peptides containing norleucine, the parent amino acid of (S)-Methyl 2-aminohexanoate, have been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[8]

Caption: Proposed mTOR signaling pathway activation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-Methyl 2-aminohexanoate hydrochloride as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-aminohexanoate hydrochloride, a non-proteinogenic α-amino acid ester derivative, serves as a valuable chiral building block in modern organic synthesis. Its inherent stereochemistry, derived from (S)-norleucine, makes it an attractive starting material for the enantioselective synthesis of a variety of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of functionalized piperidin-2-ones, a key structural motif in medicinal chemistry.

Core Applications

The primary utility of this compound lies in its application as a chiral precursor for the synthesis of:

-

Substituted Piperidines and Piperidinones: These six-membered nitrogenous rings are fundamental components of many alkaloid natural products and synthetic drugs.

-

Chiral Lactams: These cyclic amides are important pharmacophores and versatile synthetic intermediates.

-

Novel Amino Acid Derivatives: Incorporation into peptide chains or modification of the side chain allows for the creation of peptidomimetics and other molecules with tailored biological activities.

-

Alkaloid Synthesis: The defined stereocenter provides a crucial starting point for the total synthesis of complex natural products.

Featured Application: Synthesis of a Chiral N-Aryl-5-butylpiperidin-2-one

This section details a representative protocol for the synthesis of a chiral N-aryl-5-butylpiperidin-2-one, illustrating the utility of this compound as a key starting material. The synthetic strategy involves an initial N-arylation followed by a Dieckmann condensation to construct the piperidinone ring system.

Reaction Scheme:

Caption: Synthetic workflow for N-Aryl-5-butylpiperidin-2-one.

Experimental Protocols

Protocol 1: Synthesis of Methyl (S)-2-((4-nitrophenyl)amino)hexanoate (Intermediate 1)

This protocol describes the N-arylation of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 181.66 | 10.0 | 1.82 g |

| 4-Fluoronitrobenzene | 141.10 | 11.0 | 1.55 g (1.2 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.82 g, 10.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and DMF (50 mL).

-

Stir the suspension at room temperature for 10 minutes to ensure proper mixing.

-

Add 4-fluoronitrobenzene (1.55 g, 11.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl amino ester.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by NMR) | Enantiomeric Excess (ee) |

| Methyl (S)-2-((4-nitrophenyl)amino)hexanoate | 2.66 | 2.34 | 88 | >95% | >99% |

Protocol 2: Synthesis of N-Aryl-5-butylpiperidin-2-one (Final Product)

This generalized protocol outlines the subsequent steps of N-acylation, ring-closing metathesis, and reduction to yield the final piperidinone product.

Logical Flow of Synthesis:

Caption: Key transformations in the synthesis of the target piperidinone.

Procedure (Conceptual Outline):

-

N-Acylation: The N-aryl amino ester from Protocol 1 is reacted with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane at 0 °C to room temperature. This reaction introduces the terminal alkene necessary for the subsequent cyclization.

-

Ring-Closing Metathesis (RCM): The resulting N-acyl, N-aryl amino ester is dissolved in a degassed solvent like dichloromethane and treated with a catalytic amount of a Grubbs' generation catalyst (e.g., Grubbs' II). The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the unsaturated six-membered lactam ring.

-

Reduction: The unsaturated lactam is then subjected to catalytic hydrogenation. This is commonly achieved using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a protic solvent like methanol or ethanol. This step reduces the double bond within the ring to afford the final saturated piperidin-2-one.

Data Summary (Representative):

| Step | Reactant | Key Reagents | Product | Typical Yield (%) |

| N-Acylation | N-Aryl amino ester | Acryloyl chloride, Et₃N | N-Acyl, N-Aryl amino ester | 85-95 |

| Ring-Closing Metathesis | N-Acyl, N-Aryl amino ester | Grubbs' Catalyst | Unsaturated Lactam | 70-85 |

| Reduction | Unsaturated Lactam | H₂, Pd/C | N-Aryl-5-butylpiperidin-2-one | >95 |

Conclusion

This compound is a versatile and valuable chiral building block for the enantioselective synthesis of nitrogen-containing heterocycles. The provided protocols, while representative, illustrate a robust and reliable pathway to access highly functionalized and stereochemically defined piperidin-2-ones. Researchers and drug development professionals can adapt and modify these methodologies to synthesize a diverse range of novel compounds with potential therapeutic applications. The inherent chirality of the starting material ensures the stereochemical integrity of the final product, which is a critical consideration in modern drug design and development.

Application Notes and Protocols: N-protection of (S)-Methyl 2-aminohexanoate hydrochloride with Boc Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction